molecular formula C27H33N3O4 B11035588 2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone

2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone

Cat. No.: B11035588
M. Wt: 463.6 g/mol
InChI Key: JHTZTFLOZOKDEG-UHFFFAOYSA-N
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Description

2-[4-(2-METHOXYPHENYL)PIPERAZINO]-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a piperazino group, a methoxyphenyl group, and a dioxinoquinolinyl group

Preparation Methods

The synthesis of 2-[4-(2-METHOXYPHENYL)PIPERAZINO]-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the piperazino and methoxyphenyl intermediates, followed by their coupling with the dioxinoquinolinyl moiety. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(2-METHOXYPHENYL)PIPERAZINO]-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as DNA and RNA strands. The piperazino group enhances binding affinity and selectivity towards complementary nucleic acids, while the methoxyphenyl group contributes to the overall stability of the compound. These interactions result in the modulation of various biological pathways, making it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[4-(2-METHOXYPHENYL)PIPERAZINO]-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE stands out due to its unique combination of structural features. Similar compounds include:

Properties

Molecular Formula

C27H33N3O4

Molecular Weight

463.6 g/mol

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)ethanone

InChI

InChI=1S/C27H33N3O4/c1-19-17-27(2,3)30(22-16-25-24(15-20(19)22)33-13-14-34-25)26(31)18-28-9-11-29(12-10-28)21-7-5-6-8-23(21)32-4/h5-8,15-17H,9-14,18H2,1-4H3

InChI Key

JHTZTFLOZOKDEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=CC3=C(C=C12)OCCO3)C(=O)CN4CCN(CC4)C5=CC=CC=C5OC)(C)C

Origin of Product

United States

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